trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride

Serotonin Transporter Binding Affinity Antidepressant Metabolite

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride, systematically termed rac-trans-N-Desmethyl Sertraline Hydrochloride (CAS 1310676-34-6, MW 328.66), is a racemic tetralin-based monoamine reuptake inhibitor. It is the primary, pharmacologically active N-demethylated metabolite of the SSRI antidepressant sertraline.

Molecular Formula C16H16Cl3N
Molecular Weight 328.7 g/mol
Cat. No. B12279095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride
Molecular FormulaC16H16Cl3N
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
InChIInChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H
InChIKeyYKXHIERZIRLOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring rac-trans-N-Desmethyl Sertraline Hydrochloride (CAS 1310676-34-6): A Quantitative Baseline


trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride, systematically termed rac-trans-N-Desmethyl Sertraline Hydrochloride (CAS 1310676-34-6, MW 328.66), is a racemic tetralin-based monoamine reuptake inhibitor. It is the primary, pharmacologically active N-demethylated metabolite of the SSRI antidepressant sertraline [1]. Unlike its parent, it functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with a distinct transporter affinity profile [1]. This hydrochloride salt is predominantly utilized as an analytical reference standard for pharmaceutical impurity profiling and as a critical tool compound in pharmacokinetic and neuroscience research .

Why Generic Substitution Fails for trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride


Substitution with the parent drug sertraline, its cis isomer, the (1S,4S) enantiomer, or the stereoisomer dasotraline is not pharmacologically or analytically equivalent. The trans racemate exhibits a 25-fold lower affinity for the serotonin transporter (SERT) relative to sertraline (Ki = 76 nM vs. 3 nM) [1], but crucially gains balanced norepinephrine (NET; Ki = 420 nM) and dopamine (DAT; Ki = 440 nM) transporter inhibition that sertraline lacks [1]. In vivo, this compound fails to produce measurable central 5-HT reuptake blockade at doses 20-fold higher than sertraline's effective dose [2], and its plasma elimination half-life is 2.4- to 4-fold longer (62–104 h vs. ~26 h) [3]. These quantitative gaps invalidate one-to-one interchangeability for research and analytical applications.

Quantitative Differentiation Guide for CAS 1310676-34-6 Against Structural and Pharmacological Analogs


SERT Binding Affinity: 25-Fold Lower Potency vs. Sertraline Confers a Distinct Pharmacological Identity

The target compound (desmethylsertraline, DMS) exhibits a Ki of 76 nM at the human serotonin transporter (SERT), compared to 3 nM for its parent drug sertraline, representing an approximately 25-fold reduction in binding affinity [1]. This quantitative shift fundamentally reclassifies DMS from a potent SSRI to a low-potency SNDRI, which is critical for experimental design where selective serotonergic activity is not the primary endpoint. In vivo, this translates to a complete lack of measurable central 5-HT reuptake blockade for DMS at doses as high as 1,000 μg/kg IV, whereas sertraline achieves significant inhibition with an ED50 of just 52 μg/kg IV [2].

Serotonin Transporter Binding Affinity Antidepressant Metabolite SSRI Pharmacology

Triple Reuptake Inhibition Profile: Balanced NET/DAT Affinity Distinguishes DMS from SERT-Selective Sertraline

Unlike sertraline, which is a highly selective SERT inhibitor, desmethylsertraline demonstrates a more balanced triple reuptake inhibition profile. Reported Ki values for DMS are 76 nM (SERT), 420 nM (NET), and 440 nM (DAT), yielding only a 5.5-fold preference for serotonin reuptake inhibition over catecholamine reuptake inhibition [1]. In contrast, sertraline is at least an order of magnitude more selective for SERT over NET and DAT, with a Ki for SERT of 3 nM and substantially weaker catecholamine transporter affinity [1]. This expansion of pharmacological activity from SSRI to SNDRI classification is a qualitative and quantitative differentiator.

Triple Reuptake Inhibitor SNDRI Norepinephrine Transporter Dopamine Transporter

Plasma Elimination Half-Life: 2.4- to 4-Fold Longer than Sertraline Enables Distinct Pharmacokinetic Modeling

N-desmethylsertraline exhibits a plasma terminal elimination half-life of 62 to 104 hours, as stated in the FDA prescribing information for sertraline hydrochloride [1]. This is 2.4- to 4-fold longer than the average half-life of sertraline itself, which is approximately 26 hours [1]. The extended residence time of this metabolite necessitates its quantification in pharmacokinetic studies of sertraline, as it accumulates to levels that can exceed those of the parent drug during chronic dosing and contributes significantly to the overall pharmacological exposure [1].

Pharmacokinetics Elimination Half-Life Drug Metabolism Bioanalysis

Transporter Selectivity: DMS is SERT-Preferring Whereas Stereoisomer Dasotraline is Preferential DAT/NET Inhibitor

Dasotraline, the (1R,4S) stereoisomer of desmethylsertraline, presents a profoundly different transporter inhibition profile. In vitro radiometric functional uptake studies demonstrate that dasotraline preferentially inhibits human DAT (IC50 = 3 nM) and NET (IC50 = 4 nM) over SERT (IC50 = 15 nM) [1]. In stark contrast, the racemic trans-desmethylsertraline (this compound) exhibits a SERT-preferring profile, with SERT Ki = 76 nM versus NET Ki = 420 nM and DAT Ki = 440 nM [2]. This means dasotraline is approximately 4- to 5-fold more potent at DAT/NET than SERT, while the target compound is approximately 5.5-fold more potent at SERT than DAT/NET, representing an inverted selectivity that is dictated solely by stereochemistry at the 1- and 4-positions.

Dasotraline Transporter Selectivity SNDRI Stereoisomer Comparison

Pharmaceutical Reference Standard Utility: Critical for Sertraline Impurity Profiling and Bioanalysis

The trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride is not merely a research compound but a designated reference standard for pharmaceutical quality control. It is commercially supplied at ≥95% purity (HPLC) for use as an analytical standard in the identification and quantification of sertraline-related impurities . Its differentiation from sertraline hydrochloride (the active pharmaceutical ingredient) and sertraline EP Impurity A (rac-trans-sertraline) is analytically critical, as it represents the primary desmethyl metabolite and potential degradation product. The compound's distinct chromatographic behavior, mass spectrum, and NMR signature are essential for developing HPLC and LC-MS methods validated for specificity, linearity, and accuracy in regulatory submissions .

Reference Standard Impurity Profiling Pharmaceutical Analysis Method Validation

Validated Application Scenarios for trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride


Pharmacokinetic Modeling of Sertraline Metabolism and Drug-Drug Interaction Studies

The extended half-life of 62–104 hours [1] necessitates the use of this metabolite as a quantitative reference in all sertraline pharmacokinetic studies, particularly for assessing CYP2C19-mediated N-demethylation and potential metabolic drug-drug interactions. Its quantitation in plasma alongside sertraline is required for accurate calculation of metabolic ratios, which serve as proxies for CYP2C19 phenotyping and for understanding inter-individual variability in drug exposure [2].

Differentiation of Serotonergic vs. Catecholaminergic Contributions to Antidepressant Mechanisms

With its balanced but weak triple reuptake profile (SERT Ki = 76 nM, NET Ki = 420 nM, DAT Ki = 440 nM) [3], this compound serves as a unique pharmacological tool to dissect the contribution of combined monoamine reuptake inhibition to neurochemical and behavioral endpoints, without the confounding potent SERT blockade seen with sertraline (Ki = 3 nM) [3]. This is critical for in vivo microdialysis and electrophysiology experiments aimed at understanding the neurobiological basis of antidepressant efficacy beyond serotonin.

Pharmaceutical Quality Control: Sertraline Impurity Profiling and Method Validation

As the primary desmethyl impurity of sertraline, this hydrochloride salt is an essential reference standard for developing and validating HPLC and LC-MS methods per ICH Q2(R1) guidelines . Its certified purity (≥95% HPLC) allows for accurate system suitability testing, specificity determination against co-eluting impurities like EP Impurity A, and quantification of degradation products in stability studies, ensuring regulatory compliance for ANDA and NDA submissions .

Stereochemical Selectivity Studies: Trans vs. Cis Isomer Pharmacological Comparison

The trans racemate's distinct pharmacological activity, including its inability to induce central 5-HT reuptake blockade in vivo at doses >19-fold higher than sertraline's ED50 [4], provides a robust foundation for comparative studies against the cis isomer and individual enantiomers. This is vital for research into the stereochemical determinants of transporter binding and functional selectivity in the tetralin class of monoamine reuptake inhibitors.

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